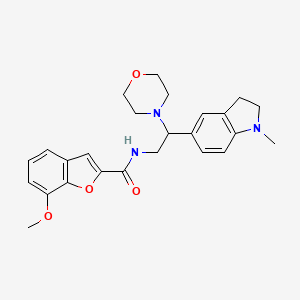

7-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzofuran-2-carboxamide

Description

7-Methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzofuran-2-carboxamide is a synthetic benzofuran derivative designed to integrate neuroprotective and antioxidant pharmacophores. Its structure features a benzofuran core substituted with a methoxy group at position 7, linked via an amide bond to a 2-(1-methylindolin-5-yl)-2-morpholinoethyl side chain. This side chain introduces two heterocyclic motifs—morpholine and indoline—which are known to enhance blood-brain barrier permeability and modulate receptor interactions in neurological targets .

The compound’s synthesis likely follows a route analogous to other 7-methoxy-N-(substituted)benzofuran-2-carboxamides, where 7-methoxybenzofuran-2-carboxylic acid is activated with a coupling agent (e.g., N,N'-carbonyldiimidazole, CDI) and reacted with a substituted amine .

Properties

IUPAC Name |

7-methoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O4/c1-27-9-8-18-14-17(6-7-20(18)27)21(28-10-12-31-13-11-28)16-26-25(29)23-15-19-4-3-5-22(30-2)24(19)32-23/h3-7,14-15,21H,8-13,16H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEILTMDJISAUMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=C(O3)C(=CC=C4)OC)N5CCOCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzofuran Core: Starting from a suitable phenol derivative, the benzofuran core can be synthesized through cyclization reactions.

Introduction of the Methoxy Group: Methoxylation can be achieved using methyl iodide in the presence of a base.

Attachment of the Indolinyl and Morpholinoethyl Groups: This step involves nucleophilic substitution reactions where the indolinyl and morpholinoethyl groups are introduced.

Formation of the Carboxamide: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the indolinyl moiety.

Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

Substitution: The benzofuran core and the indolinyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a benzofuranone derivative, while reduction could produce an amine derivative.

Scientific Research Applications

7-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzofuran-2-carboxamide may have applications in various fields:

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a probe to study biological pathways.

Medicine: Possible therapeutic applications due to its unique structure.

Industry: Use in the synthesis of advanced materials or pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways, leading to various physiological effects.

Comparison with Similar Compounds

Structural Analogues and Bioactivity Profiles

The following table summarizes key structural analogs and their bioactivities, highlighting differences in substituents and pharmacological effects:

Key Comparative Insights

Antioxidant and Neuroprotective Activity

The phenyl-substituted analogs (1a-r) exhibit robust antioxidant activity, with IC₅₀ values for DPPH radical scavenging ranging from 8 to 25 μM, comparable to reference antioxidants like ascorbic acid . For instance, morpholine moieties are known to improve pharmacokinetic properties, while indoline rings may confer affinity for serotonin or dopamine receptors, broadening therapeutic utility .

Cytotoxicity and Selectivity

Brominated benzofurans (e.g., compound 5 in ) demonstrate cytotoxicity against cancer cells (e.g., IC₅₀ ~10 μM) but lower toxicity in non-cancerous cells compared to non-brominated precursors. In contrast, the target compound lacks bromination, which may reduce off-target cytotoxicity while retaining antioxidant effects. This positions it as a safer candidate for chronic neurological applications .

Structural Complexity and Pharmacokinetics

Morpholinoethyl-isobenzofuran derivatives () share the morpholine moiety with the target compound but incorporate hexenoate or isobenzofuranyl groups. The target compound’s indoline-morpholinoethyl side chain may offer a unique balance of hydrophobicity and hydrogen-bonding capacity, optimizing blood-brain barrier penetration and target engagement .

Biological Activity

7-methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential neuroprotective and antioxidant properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).

Chemical Structure

The compound belongs to the class of benzofuran derivatives, characterized by the following structural formula:

Research indicates that this compound exhibits its biological effects primarily through the modulation of neurotransmitter systems and the reduction of oxidative stress. The compound has been shown to inhibit excitotoxicity induced by NMDA receptors, which is a critical pathway in neurodegenerative diseases.

Neuroprotective Effects

A study synthesized a series of benzofuran derivatives, including the target compound, and evaluated their neuroprotective effects against NMDA-induced excitotoxicity in primary cultured rat cortical neurons. The findings revealed that:

- Compound Efficacy : Among the tested compounds, this compound demonstrated significant neuroprotection at concentrations of 100 μM.

- Comparison with Memantine : Its neuroprotective effect was comparable to memantine, a known NMDA antagonist, at a concentration of 30 μM .

Antioxidant Activity

The compound also exhibited notable antioxidant properties:

- Radical Scavenging : It was effective in scavenging free radicals, particularly through assays involving 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals.

- Lipid Peroxidation Inhibition : The compound inhibited lipid peroxidation in rat brain homogenates, suggesting a protective effect against oxidative damage .

Structure-Activity Relationship (SAR)

The SAR studies indicated that specific substitutions on the benzofuran moiety significantly influenced biological activity:

- Methyl Substitution : The presence of a methyl group at the R2 position enhanced neuroprotective effects.

- Hydroxyl Substitution : An -OH group at the R3 position also contributed positively to the antioxidant activity .

Case Studies and Research Findings

Several studies have investigated related compounds and their biological activities:

- Neuroprotection Against Excitotoxicity : A derivative with similar structural features showed significant protection against neuronal cell death induced by excitotoxic agents.

- Antioxidant Studies : Compounds within this class have been evaluated for their ability to reduce oxidative stress markers in various in vitro models.

Summary Table of Biological Activities

| Compound Name | Neuroprotective Activity | Antioxidant Activity | Key Findings |

|---|---|---|---|

| This compound | Significant (100 μM) | Moderate | Comparable to memantine |

| Related Benzofuran Derivative | Moderate | High | Effective against NMDA-induced damage |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for constructing the benzofuran-carboxamide core of this compound?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including directed C–H arylation for benzofuran ring formation and transamidation for introducing the carboxamide group. Key steps include:

- Step 1 : Formation of the benzofuran scaffold via cyclization of substituted phenols with furan precursors.

- Step 2 : Introduction of the methoxy group using methylating agents (e.g., methyl iodide under basic conditions).

- Step 3 : Coupling of the benzofuran core with the morpholinoethyl-indolinyl moiety via amide bond formation, often employing carbodiimide-based coupling reagents (e.g., EDC/HOBt) .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Analytical Workflow :

- NMR Spectroscopy : Confirm substituent positions (e.g., methoxy at C7) and amide linkage via H/C NMR chemical shifts (e.g., methoxy protons at δ ~3.8 ppm; amide carbonyl at δ ~165 ppm) .

- Mass Spectrometry : Validate molecular weight using high-resolution MS (e.g., ESI-TOF) with expected [M+H] ion.

- X-Ray Crystallography : Resolve 3D conformation if single crystals are obtainable .

Q. What preliminary biological screening assays are suitable for this compound?

- Recommended Assays :

- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC determination.

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the compound’s hydrogen-bonding motifs .

- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can computational tools aid in predicting the compound’s mechanism of action?

- Methodology :

- Molecular Docking : Simulate binding to target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina. Focus on π-stacking interactions between the benzofuran ring and aromatic residues .

- MD Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) to identify key residues for mutagenesis studies .

- Data Interpretation : Cross-validate computational predictions with SPR (surface plasmon resonance) for binding affinity (K) measurements .

Q. How should researchers address contradictions in bioactivity data between in vitro and in vivo models?

- Case Study : If in vitro IC values (e.g., 5 µM) fail to translate to in vivo efficacy:

- Investigate Pharmacokinetics : Measure plasma stability (via LC-MS/MS) and metabolic degradation (e.g., CYP450 assays) .

- Formulation Optimization : Use nanoemulsions or liposomes to improve solubility and bioavailability .

Q. What strategies optimize experimental design for studying substituent effects on bioactivity?

- Systematic Approach :

- Library Design : Synthesize analogs with varied substituents (e.g., halogens, alkyl groups) at the indolinyl or morpholino positions .

- QSAR Modeling : Use partial least squares (PLS) regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .

- Experimental Validation : Prioritize analogs with predicted logP < 3.5 for improved membrane permeability .

Key Challenges and Future Directions

- Mechanistic Ambiguities : Resolve conflicting hypotheses about primary targets using CRISPR-Cas9 knockout models .

- Scalability : Develop flow-chemistry protocols to enhance yield (>80%) and reduce purification steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.